molecular formula C13H18O3 B8745076 4-(6-Hydroxyhexyloxy)benzaldehyde CAS No. 96735-91-0

4-(6-Hydroxyhexyloxy)benzaldehyde

Cat. No. B8745076
CAS RN: 96735-91-0
M. Wt: 222.28 g/mol
InChI Key: YCKLLCWNZUJZHZ-UHFFFAOYSA-N
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Patent
US06919404B2

Procedure details

4-Hydroxybenzaldehyde (15 g, 122 mmol) was dissolved in 150 ml of NMP. 6-Chlorohexanol (20.16 g 146 mmol), anhydrous potassium carbonate (20.36 g, 146 mmol) and a catalytic amount of potassium iodide were added. The batch was stirred at 90 C for 24 hours. Water was added to the cooled solution, which was subsequently extracted with 3×100 mls of ethyl acetate. The combined organics were washed with 5% KOH (2×100 mls), brine solution and then dried over magnesium sulfate. The concentrated product was then recrystallized from a 1:1 mixture of ethyl acetate/hexane to give 14 g of an off-white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20.16 g
Type
reactant
Reaction Step Two
Quantity
20.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Cl[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][OH:17].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN1C(=O)CCC1.O>[OH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
20.16 g
Type
reactant
Smiles
ClCCCCCCO
Name
Quantity
20.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The batch was stirred at 90 C for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was subsequently extracted with 3×100 mls of ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with 5% KOH (2×100 mls), brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The concentrated product was then recrystallized from a 1:1 mixture of ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCCCCCCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.